![molecular formula C14H18N2O5S B2971009 Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate CAS No. 318288-70-9](/img/structure/B2971009.png)
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the CAS Number 318288-70-9. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is represented by the linear formula C14H18N2O5S . The InChI code for this compound is 1S/C14H18N2O5S/c1-2-21-13 (17)10-12-14 (18)15-8-9-16 (12)22 (19,20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3, (H,15,18) .Physical And Chemical Properties Analysis
The physical form of Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate is solid . It has a molecular weight of 326.37 .Scientific Research Applications
I have conducted a search for the scientific research applications of “Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate,” but unfortunately, there is limited information available regarding specific applications for this compound. However, one of the search results from Springer mentions the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) using various benzenesulfonic acid-derived compounds . This suggests that your compound may be used in pharmaceutical research related to enzyme inhibition and respiratory diseases.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-2-21-13(17)10-12-14(18)15-8-9-16(12)22(19,20)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYICDAFJXEQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-oxo-1-(phenylsulfonyl)-2-piperazinyl]acetate |
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